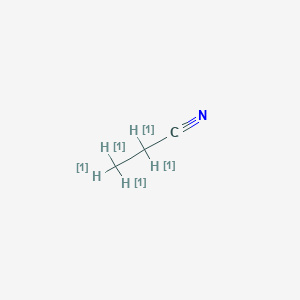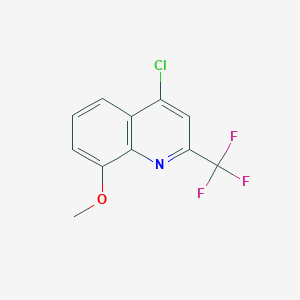
4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 8-position, and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline typically involves multi-step reactions starting from appropriately substituted anilines. One common method involves the cyclization of substituted anilines to form quinoline derivatives, followed by functional group transformations to introduce the desired substituents. For example, the synthesis may begin with 2-trifluoromethyl aniline, which undergoes cyclization to form 4-hydroxyquinoline. This intermediate is then chlorinated and methoxylated to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key steps include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and trifluoromethyl makes the compound susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) under controlled temperatures.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives.
Nucleophilic Substitution: Products include substituted quinolines with various nucleophiles.
Oxidation and Reduction: Products include quinoline derivatives with altered oxidation states.
Scientific Research Applications
4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antineoplastic, and antiviral agent.
Materials Science: The compound is used in the development of liquid crystals and other advanced materials.
Biological Studies: It serves as a probe in studying enzyme inhibition and other biochemical processes.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and methoxy groups contribute to its binding affinity and specificity for target molecules. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
- 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline
Uniqueness
4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is unique due to the specific combination of substituents that confer distinct chemical and biological properties. The presence of the methoxy group at the 8-position, in particular, differentiates it from other similar compounds and influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-chloro-8-methoxy-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUAHBMLDPHHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347436 | |
| Record name | 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41192-89-6 | |
| Record name | 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
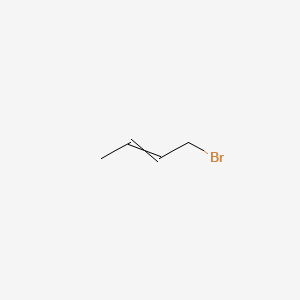
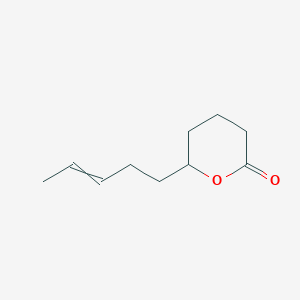
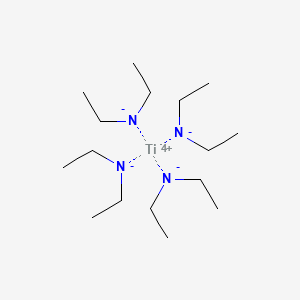
![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1584090.png)

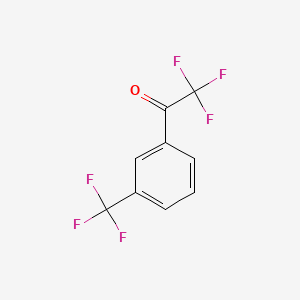
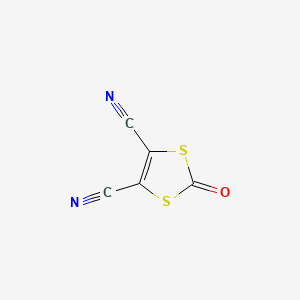

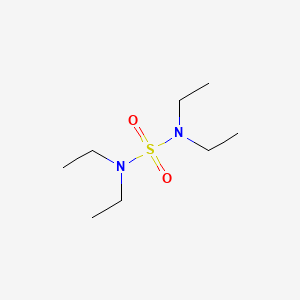
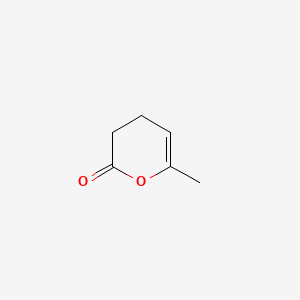

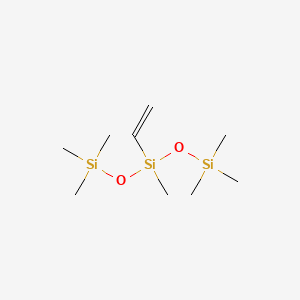
![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)
